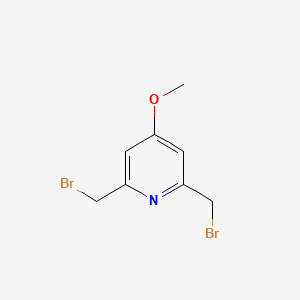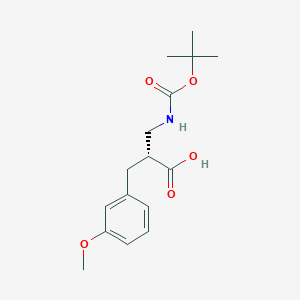
Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxybenzyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxybenzyl chloride with a suitable amino acid derivative under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the free amino acid.
Wissenschaftliche Forschungsanwendungen
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Boc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group.
Boc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. The Boc protecting group also provides stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C16H23NO5 |
|---|---|
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
(2R)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI-Schlüssel |
SUANLYCZPPNHCZ-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




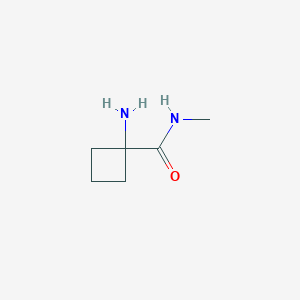
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
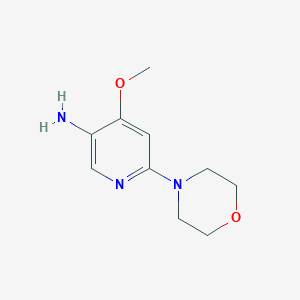
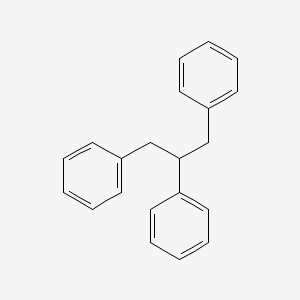
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
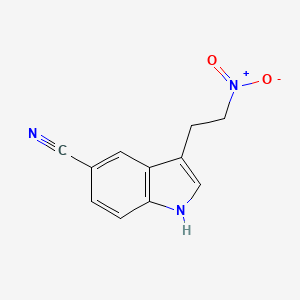
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)

